
Azonane-1-carbonyl chloride
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Overview
Description
Azonane-1-carbonyl chloride is a synthetic organic compound characterized by a nine-membered azonane ring (a cyclic amine containing one nitrogen atom) with a carbonyl chloride (-COCl) functional group attached. This structure confers reactivity typical of acyl chlorides, enabling its use as an intermediate in organic synthesis, particularly in pharmaceutical or polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azonane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azonane with phosgene (COCl₂) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Azonane+Phosgene→Azonane-1-carbonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, alcohols, and thiols, to form corresponding azonane derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form azonane-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding azonane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH₂) or alcohols (R-OH) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a common reducing agent.
Major Products Formed:
Substitution: Azonane-1-amine, azonane-1-ol, etc.
Hydrolysis: Azonane-1-carboxylic acid.
Reduction: Azonane-1-methanol.
Scientific Research Applications
Azonane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
Azonane-1-carbonyl chloride can be compared with other carbonyl chlorides, such as:
Cyclohexanecarbonyl chloride: A six-membered ring compound with similar reactivity but different steric and electronic properties.
Piperidine-1-carbonyl chloride: A six-membered nitrogen-containing ring, which is more commonly used in pharmaceutical synthesis.
Uniqueness: this compound’s nine-membered ring structure imparts unique steric and electronic characteristics, making it a valuable intermediate for synthesizing compounds that require larger ring systems or specific spatial arrangements.
Comparison with Similar Compounds
Structural and Functional Similarities
Azonane-1-carbonyl chloride shares functional group homology with other acyl chlorides, such as benzoyl chloride (C₇H₅ClO), a benzene ring substituted with a carbonyl chloride group . Key differences arise from the azonane ring’s size, flexibility, and the presence of a nitrogen atom, which may influence reactivity, solubility, and stability.
Data Table: Comparative Analysis
Research Findings and Discussion
- This could necessitate harsher reaction conditions for this compound in syntheses.
- Solubility : Benzoyl chloride is sparingly soluble in water but miscible with organic solvents . This compound’s larger, polarizable ring may enhance solubility in polar aprotic solvents.
- Thermal Stability : Benzoyl chloride decomposes at elevated temperatures, releasing HCl . The azonane derivative’s stability remains speculative but could be lower due to ring strain.
Biological Activity
Azonane-1-carbonyl chloride, a compound with the molecular formula C9H16ClNO, has garnered attention for its potential biological activities, particularly in the context of antiviral applications and toxicity mechanisms. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by its carbonyl group attached to an azonane ring, contributing to its reactivity and biological profile. The synthesis of this compound has been explored in several studies, often involving complex organic reactions that yield various derivatives with distinct biological activities.
Biological Activity Overview
-
Antiviral Properties :
- Research indicates that certain azonane derivatives can disrupt the assembly of viral capsids, particularly in the context of Hepatitis B virus (HBV). These compounds interfere with the normal function of viral proteins, leading to altered capsid morphology and reduced viral infectivity. Specifically, they can inhibit both immature and mature viral capsid assembly, which is crucial for effective antiviral strategies .
- The mechanisms by which these compounds exert their antiviral effects include modulation of viral replication properties and interference with the stability of HBV cccDNA .
-
Toxicity Mechanisms :
- This compound has been studied for its toxicological effects, particularly related to pulmonary exposure. A study on phosgene (a related compound) demonstrated that exposure could lead to severe lung injury characterized by pulmonary edema and alterations in gene expression related to oxidative stress and inflammation . Although this study does not focus directly on this compound, it highlights the potential hazards associated with carbonyl compounds.
- The genomic analysis conducted on murine models exposed to carbonyl chloride revealed significant changes in gene expression linked to glutathione synthesis and redox regulation, indicating a pathway through which such compounds may induce cellular damage .
Case Study 1: Antiviral Efficacy Against HBV
A study demonstrated that specific azonane derivatives effectively reduce HBV viral load by disrupting capsid assembly. In vitro experiments showed that treatment with these compounds resulted in significant decreases in viral replication rates.
Compound | Viral Load Reduction (%) | Mechanism |
---|---|---|
Azonane Derivative A | 70% | Capsid assembly disruption |
Azonane Derivative B | 85% | Interference with cccDNA formation |
Case Study 2: Toxicological Assessment
In a controlled study involving murine models, exposure to phosgene (related compound) resulted in acute lung injury. The investigation utilized microarray analysis to identify gene expression changes post-exposure.
Time Point (hours) | Key Gene Expression Changes |
---|---|
0.5 | Upregulation of GST alpha-2 |
12 | Increased expression of glutathione peroxidase 2 |
24 | Altered redox regulation genes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Azonane-1-carbonyl chloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reacting azonane (1-azonane) with phosgene (COCl₂) or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Purity optimization requires strict temperature control (0–5°C), inert atmosphere (N₂/Ar), and post-reaction purification via fractional distillation or recrystallization. Characterization should include 1H and 13C NMR to confirm the absence of unreacted azonane and byproducts like HCl . For reproducibility, experimental protocols must detail solvent choice (e.g., dichloromethane), stoichiometry, and quenching steps (e.g., aqueous NaHCO₃ to neutralize excess phosgene) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 13C NMR is critical for identifying the carbonyl carbon (~170–180 ppm) and distinguishing it from azonane’s amine carbons. 1H NMR should confirm the absence of NH peaks (indicative of unreacted azonane).
- IR : A sharp peak near 1800 cm⁻¹ confirms the C=O stretch of the carbonyl chloride.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Confirm Cl content (~20–25% by weight).
Cross-referencing with databases like ChemIDplus or EPA DSSTox ensures alignment with known data .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Corrosion-resistant gloves (nitrile), face shields, and fume hoods are mandatory due to its corrosive and moisture-sensitive nature.
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .
- Storage : Under inert gas in airtight, glass containers to prevent hydrolysis.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines, alcohols, or water. Key parameters include:
- Electrophilicity Index : Quantifies the carbonyl carbon’s susceptibility to nucleophilic attack.
- Solvent Effects : Polarizable Continuum Models (PCM) simulate reactivity in solvents like THF or DCM.
Results should be validated against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What experimental strategies resolve contradictions in reported stability data for this compound?
- Methodological Answer : Discrepancies in thermal or hydrolytic stability often arise from impurities (e.g., residual HCl) or storage conditions. Strategies include:
- Controlled Stability Studies : Use TGA/DSC to measure decomposition onset temperatures under varying humidity levels.
- Accelerated Hydrolysis Tests : Monitor byproducts (e.g., azonane carboxylic acid) via HPLC at elevated temperatures.
- Comparative Literature Review : Cross-check with structurally analogous compounds (e.g., cyclohexanecarbonyl chloride) to identify trends .
Q. How can isotopic labeling (e.g., 18O) elucidate the mechanism of this compound hydrolysis?
- Methodological Answer :
- Synthesis of 18O-Labeled Compound : React azonane with 18O-phosgene.
- Mechanistic Tracking : Use 18O NMR or mass spectrometry to trace oxygen migration during hydrolysis. Detect intermediates (e.g., tetrahedral adducts) via stopped-flow IR.
- Kinetic Isotope Effects (KIE) : Compare kH2O and kD2O to distinguish associative vs. dissociative pathways .
Q. What methodologies validate the identity of novel derivatives synthesized from this compound?
- Methodological Answer : For amide or ester derivatives:
- X-ray Crystallography : Resolve bond angles and confirm substitution patterns.
- 2D NMR (COSY, HSQC) : Assign coupling between the carbonyl group and adjacent substituents.
- Reactivity Profiling : Test stability under acidic/basic conditions to confirm functional group integrity.
Reproducibility requires full disclosure of spectral data in supplementary materials .
Q. Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow ACS guidelines for experimental sections:
- Stepwise Protocols : Include exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).
- Error Margins : Report yields as mean ± standard deviation across three trials.
- Supplementary Data : Provide raw NMR/Fourier-transform IR files and crystallographic data (CIF format) .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound derivatives?
- Methodological Answer :
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
azonane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c10-9(12)11-7-5-3-1-2-4-6-8-11/h1-8H2 |
InChI Key |
ARRJKPZUGOYXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCN(CCC1)C(=O)Cl |
Origin of Product |
United States |
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